molecular formula C28H22BrN3O4 B11104625 (4E)-5-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B11104625
M. Wt: 544.4 g/mol
InChI Key: PNBPSKWXMFCZLH-YYDJUVGSSA-N
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Description

4-[3-BENZOYL-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as benzoyl, bromophenyl, hydroxy, and pyrazolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-BENZOYL-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps. One common method involves the reaction of 3-benzoylpyrrolo[2,1-c][1,4]benzoxazin-1,2,4-trione with N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine under thermolysis conditions . This reaction proceeds via the in situ generation of a reactive intermediate, acyl (imidoyl)ketene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of high-yielding reactions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[3-BENZOYL-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would yield a hydroxyl group .

Scientific Research Applications

4-[3-BENZOYL-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-BENZOYL-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-BENZOYL-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C28H22BrN3O4

Molecular Weight

544.4 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H22BrN3O4/c1-17-23(27(35)32(30(17)2)21-11-7-4-8-12-21)31-24(18-13-15-20(29)16-14-18)22(26(34)28(31)36)25(33)19-9-5-3-6-10-19/h3-16,24,33H,1-2H3/b25-22+

InChI Key

PNBPSKWXMFCZLH-YYDJUVGSSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(/C(=C(/C4=CC=CC=C4)\O)/C(=O)C3=O)C5=CC=C(C=C5)Br

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(C(=C(C4=CC=CC=C4)O)C(=O)C3=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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